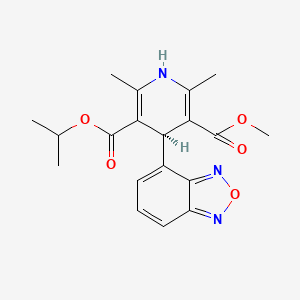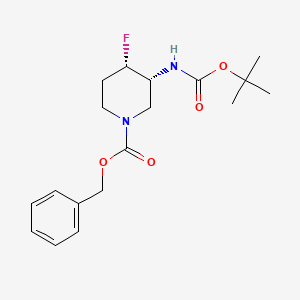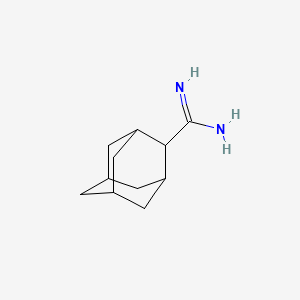![molecular formula C40H50FeP2 B12445173 bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/structure/B12445173.png)
bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron: is an organometallic compound that features iron as the central metal atom Organometallic compounds are characterized by the presence of a metal-carbon bond, and they play a crucial role in various chemical reactions and industrial processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron typically involves the coordination of iron with the ligands bis(3,5-dimethylphenyl)phosphane and (1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the iron center. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Industrial Production Methods: Industrial production of such organometallic compounds may involve large-scale coordination reactions under controlled temperatures and pressures. The use of automated reactors and purification systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The iron center in the compound can undergo oxidation reactions, leading to the formation of iron(III) species.
Reduction: Reduction reactions can convert iron(III) back to iron(II), often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products:
Oxidation: Iron(III) complexes.
Reduction: Iron(II) complexes.
Substitution: New organometallic complexes with different ligands.
科学的研究の応用
Chemistry: The compound can be used as a catalyst in various organic reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: In biological research, organometallic compounds are studied for their potential as enzyme mimics or as probes for studying metal-protein interactions.
Medicine: Some organometallic compounds have shown promise in medicinal chemistry, particularly in the development of metal-based drugs for cancer treatment.
Industry: In the industrial sector, these compounds are used in the production of polymers, fine chemicals, and pharmaceuticals.
作用機序
The mechanism by which bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron exerts its effects typically involves the coordination of the iron center with substrates, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reaction and application.
類似化合物との比較
Ferrocene: Another iron-based organometallic compound with a sandwich structure.
Iron carbonyls: Compounds like iron pentacarbonyl, which feature iron coordinated with carbon monoxide ligands.
Uniqueness: Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron is unique due to its specific ligand environment, which can impart distinct reactivity and selectivity in catalytic processes.
特性
分子式 |
C40H50FeP2 |
|---|---|
分子量 |
648.6 g/mol |
IUPAC名 |
bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron |
InChI |
InChI=1S/C35H40P2.C5H10.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;/h6-11,13-16,19-24,29,34-35H,12,17-18H2,1-5H3;1-5H2;/t29-,34?,35?;;/m0../s1 |
InChIキー |
JJQTWWOBAPBIMT-INQISJBWSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C3CCCC3P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1CCCC1.[Fe] |
正規SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1CCCC1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)

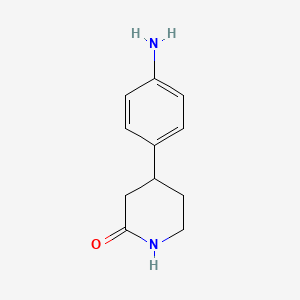
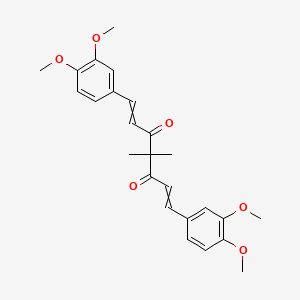
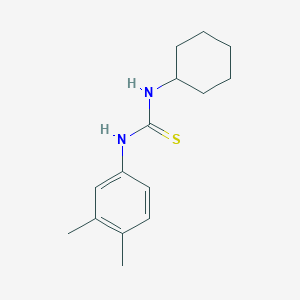
![2-{[4,6-Bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}-1,3-benzothiazole](/img/structure/B12445126.png)
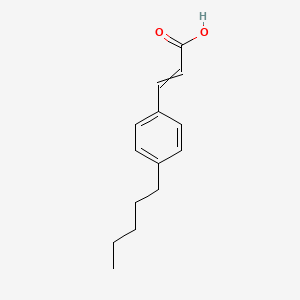
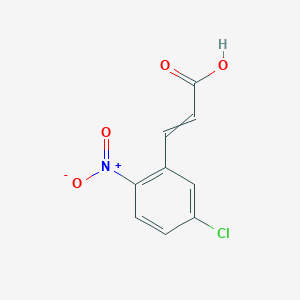
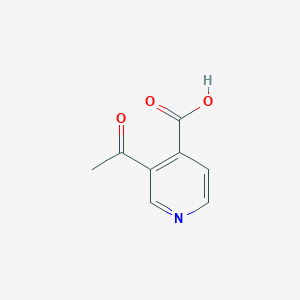
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methoxyaniline](/img/structure/B12445149.png)
![1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(3-bromo-4-methylphenyl)cyclohexanecarboxamide](/img/structure/B12445152.png)
